Fluorosulfonyldifluoroacetic acid silver(I) salt

Description

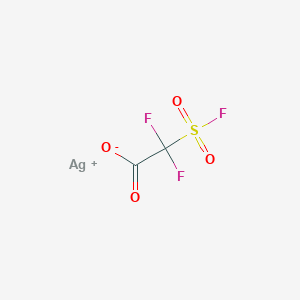

Fluorosulfonyldifluoroacetic acid silver(I) salt (Ag(O₂CCF₂SO₂F), CAS 120832-12-4) is a specialized fluorinated reagent developed for advanced trifluoromethylation reactions. It is a cornerstone of Chen’s methodology, which expanded the scope of radical trifluoromethylation by enabling simultaneous introduction of trifluoromethyl (-CF₃) and fluorosulfonyl (-SO₂F) groups into organic molecules . This dual functionality enhances its utility in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates.

Properties

Molecular Formula |

C2AgF3O4S |

|---|---|

Molecular Weight |

284.95 g/mol |

IUPAC Name |

silver;2,2-difluoro-2-fluorosulfonylacetate |

InChI |

InChI=1S/C2HF3O4S.Ag/c3-2(4,1(6)7)10(5,8)9;/h(H,6,7);/q;+1/p-1 |

InChI Key |

AOGQFVJOOFEVQP-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Ag+] |

Origin of Product |

United States |

Mechanism of Action

The compound exerts its effects through its fluorosulfonyl group , which is highly reactive and can interact with various biological and chemical targets. The silver ion plays a crucial role in its reactivity, forming stable complexes with other molecules.

Molecular Targets and Pathways:

Interacts with enzymes and proteins, altering their activity.

Forms complexes with nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Silver Salts and Fluorinated Reagents

Structural and Functional Comparisons

Table 1: Structural Comparison of Silver Salts

Key Observations:

Reaction Efficiency and Selectivity

Table 2: Performance in Trifluoromethylation Reactions

Key Observations:

- Silver vs. Copper : The silver(I) salt outperforms its copper(II) counterpart in radical reactions due to superior redox stability and faster initiation kinetics .

- Byproduct Utilization: Unlike methyl ester analogues, the silver salt converts reaction byproducts (e.g., SO₂) into sulfonyl fluorides, enhancing atom economy .

Solubility and Stability

Table 3: Solubility in Ionic Liquids (ILs) and PEG

| Silver Salt | Solubility in PEG (mg/mL) | Solubility in ILs (mg/mL) | Stability in Air |

|---|---|---|---|

| This compound | 12.5 | 8.3 | Moderate |

| Silver(I) fluoride | 5.2 | 3.1 | Low (hygroscopic) |

| Silver sulfate | 9.8 | 6.7 | High |

Key Observations:

- Moderate Solubility : The silver salt dissolves sufficiently in polar solvents for homogeneous reactions but requires inert conditions to prevent decomposition.

- Comparative Stability : Silver sulfate is more air-stable, making it preferable for aqueous-phase reactions, while the fluorosulfonyl derivative excels in anhydrous organic media .

Q & A

Q. What are the established synthesis methods for fluorosulfonyldifluoroacetic acid silver(I) salt, and how do reaction conditions influence yield and purity?

The compound is synthesized by reacting fluorosulfonyldifluoroacetic acid with a silver(I) precursor (e.g., silver carbonate or silver oxide) in a fluorinated solvent under anhydrous conditions. Reaction temperature (typically 25–50°C) and stoichiometric ratios (1:1 Ag:acid) are critical to minimize side reactions, such as AgF formation. Precipitation with acetone or diethyl ether enhances purity, but residual solvents must be removed via vacuum drying . Purity can be verified via elemental analysis (Ag content: ~34.5% theoretical) and FT-IR spectroscopy (characteristic S=O and C-F stretches at 1350–1450 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

Q. How should researchers handle and store this compound to prevent decomposition?

The compound is moisture-sensitive and requires storage in a desiccator under inert gas (argon or nitrogen). Decomposition pathways include hydrolysis to release HF and SO₂, which can be monitored by gas chromatography. Handling in PTFE or glass-lined containers minimizes metal leaching. Stability tests under varying temperatures (4°C to 40°C) show no degradation over 6 months when stored properly .

Advanced Research Questions

Q. What role does this compound play in radical trifluoromethylation reactions, and how can its efficiency be optimized?

The reagent acts as a dual-functional precursor, generating CF₃ radicals via Ag-mediated single-electron transfer (SET) under UV light or thermal initiation (60–80°C). Its fluorosulfonyl group stabilizes intermediates, enhancing reaction yields (e.g., 75–90% in aryl trifluoromethylation). Optimization involves adjusting radical initiators (e.g., azobisisobutyronitrile) and solvent polarity (acetonitrile > DMF). Competing pathways, such as SO₂F group transfer, can be suppressed by limiting reaction time to <12 hours .

Q. How does the dual functional group introduction (CF₃ and fluorosulfonyl) by this reagent influence reaction pathways in organic synthesis?

Simultaneous introduction of CF₃ and SO₂F groups enables sequential functionalization. For example, in Pd-catalyzed cross-coupling, the Ag(I) salt first transfers CF₃ to aryl halides, followed by SO₂F substitution at ortho positions via electrophilic aromatic substitution. DFT studies suggest the Ag center coordinates to substrates, lowering activation barriers by 15–20 kJ/mol. Competing pathways (e.g., SO₂F hydrolysis) are mitigated by using non-protic solvents like THF .

Q. What analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) resolves Ag coordination geometry (e.g., linear vs. trigonal), while solid-state NMR (¹⁹F, ¹⁰⁹Ag) confirms ligand bonding modes. Discrepancies in reported solubility (e.g., acetone vs. DMSO) arise from polymorphic variations, which can be identified via powder XRD. Contradictory reactivity data (e.g., radical vs. ionic pathways) are resolved using radical traps (TEMPO) and isotopic labeling (¹³C-CF₃) .

Methodological Considerations

- Contradiction Analysis : Conflicting reports on thermal stability (e.g., decomposition at 100°C vs. 150°C) may stem from impurity levels. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition thresholds .

- Experimental Design : For catalytic applications (e.g., C–F bond activation), control experiments with AgF or other silver salts isolate the role of the fluorosulfonyl group. Kinetic studies (e.g., variable-temperature NMR) quantify rate enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.